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Compound of Interest

Compound Name: Lsd1-IN-26

Cat. No.: B12409940 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical LSD1 inhibitor, Lsd1-IN-26, and

several LSD1 inhibitors currently in clinical development. Lysine-Specific Demethylase 1

(LSD1), also known as KDM1A, is a key epigenetic regulator involved in carcinogenesis and is

a promising target for cancer therapy. This document summarizes key preclinical data to aid

researchers in evaluating the potential of these compounds.

Overview of LSD1 Inhibition
LSD1 is a flavin-dependent monoamine oxidase that specifically demethylates mono- and di-

methylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with active gene

transcription. By removing these marks, LSD1 acts as a transcriptional co-repressor. It can also

demethylate H3K9me1/2, leading to transcriptional activation. Dysregulation of LSD1 activity is

implicated in the progression of various cancers, making it an attractive therapeutic target.

Comparative Analysis of LSD1 Inhibitors
This section provides a quantitative comparison of Lsd1-IN-26 with the clinical-stage LSD1

inhibitors: Iadademstat (ORY-1001), Seclidemstat (SP-2577), Pulrodemstat (CC-90011), and

GSK2879552.

Table 1: Biochemical Potency and Selectivity
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Compoun
d

Type
LSD1 IC₅₀
(nM)

MAO-A
IC₅₀ (nM)

MAO-B
IC₅₀ (nM)

Selectivit
y for
LSD1 vs.
MAO-A

Selectivit
y for
LSD1 vs.
MAO-B

Lsd1-IN-26 Reversible 25.3 1234.57 3819.27 ~49-fold ~151-fold

Iadademst

at (ORY-

1001)

Irreversible <20[1] >100,000 >100,000 >5,000-fold >5,000-fold

Seclidemst

at (SP-

2577)

Reversible,

Noncompet

itive

13 - 50[2]

[3][4]
- - - -

Pulrodemst

at (CC-

90011)

Reversible 0.25[5] - - High High

GSK28795

52
Irreversible 24[6] - - - -

Note: '-' indicates data not readily available in the searched sources. Selectivity is calculated as

a ratio of IC₅₀ values.

Table 2: In Vitro Cellular Activity
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Compound Cell Line Cancer Type
Cellular Potency
(IC₅₀/EC₅₀)

Lsd1-IN-26 MGC-803 Gastric Cancer 14.3 µM

KYSE450
Esophageal

Squamous Carcinoma
22.8 µM

HCT-116 Colorectal Carcinoma 16.3 µM

Iadademstat (ORY-

1001)
THP-1 (MLL-AF9)

Acute Myeloid

Leukemia

< 1 nM (EC₅₀,

differentiation)[7]

H1299
Non-Small Cell Lung

Cancer

80-160 µM

(proliferation)[8]

A549
Non-Small Cell Lung

Cancer

80-160 µM

(proliferation)[8]

Seclidemstat (SP-

2577)

SWI/SNF-mutated cell

lines
Ovarian Cancer

0.013 - 2.819 µM

(IC₅₀, proliferation)[9]

Pulrodemstat (CC-

90011)
Kasumi-1

Acute Myeloid

Leukemia

2 nM (EC₅₀, anti-

proliferative)[5]

THP-1
Acute Myeloid

Leukemia

7 nM (EC₅₀,

differentiation)[5]

H1417
Small Cell Lung

Cancer

6 nM (EC₅₀, anti-

proliferative)[5]

GSK2879552 THP-1
Acute Myeloid

Leukemia

23 nM (EC₅₀,

differentiation)[10]

MOLM-13
Acute Myeloid

Leukemia

44 nM (EC₅₀,

differentiation)[10]

Table 3: In Vivo Efficacy
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Compound Cancer Model Dosing Regimen Outcome

Lsd1-IN-26 - - Data not available

Iadademstat (ORY-

1001)

Glioblastoma

Xenograft

400 µg/kg, p.o.,

weekly for 28 days

Inhibited tumor

growth, increased

survival[8]

AML Xenograft <0.020 mg/kg, p.o.
Significantly reduced

tumor growth[1]

B16F10 Melanoma

Syngeneic Model

10 µg/kg, p.o. (in

combo with anti-PD1)

Reduced tumor

growth by 65%

(combo) vs 45% (anti-

PD1 alone) by Day

15[11]

Seclidemstat (SP-

2577)

Pediatric Sarcoma

Xenografts

100 mg/kg/day, i.p. for

28 days

Statistically significant

tumor growth

inhibition in 4/8 EwS,

4/5 RMS, and 6/6 OS

xenografts[12]

Pulrodemstat (CC-

90011)

SCLC Patient-Derived

Xenograft

5 mg/kg, p.o., daily for

30 days

78% tumor growth

inhibition with no body

weight loss[5]

GSK2879552
SCLC Xenograft (NCI-

H1417)
-

Effective in inhibiting

tumor growth[6]

AML Xenograft - Prolonged survival[13]

Note: EwS - Ewing Sarcoma; RMS - Rhabdomyosarcoma; OS - Osteosarcoma; SCLC - Small

Cell Lung Cancer; AML - Acute Myeloid Leukemia. 'p.o.' - oral administration; 'i.p.' -

intraperitoneal administration.

Signaling Pathways and Experimental Workflows
Visual representations of the LSD1 signaling pathway and a typical experimental workflow for

evaluating LSD1 inhibitors are provided below.
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In Vitro Assays
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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